

# Delavirdine mesylate selectivity index for HIV-1 RT versus DNA polymerases

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## Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

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## Mechanism of Action and Selectivity Profile

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts through **allosteric inhibition** of the HIV-1 Reverse Transcriptase (RT) [1] [2]. It binds to a specific, hydrophobic pocket near the enzyme's catalytic site, known as the non-nucleoside inhibitor-binding pocket (NNIBP). This binding induces a conformational change in the RT, which disrupts its polymerase function and halts the conversion of viral RNA into DNA [3] [1] [2].

The high selectivity of delavirdine stems from its unique mechanism and binding site. The table below summarizes its activity and selectivity based on the search results.

Target Enzyme / Virus	Inhibitory Activity of Delavirdine	Key Supporting Information
HIV-1 Reverse Transcriptase	Potent inhibition [3]	Primary target; binds to NNRTI-specific allosteric site [1].
Human DNA Polymerase $\alpha$	No inhibition [3] [4]	Contributes to its specificity and low cellular toxicity [3].

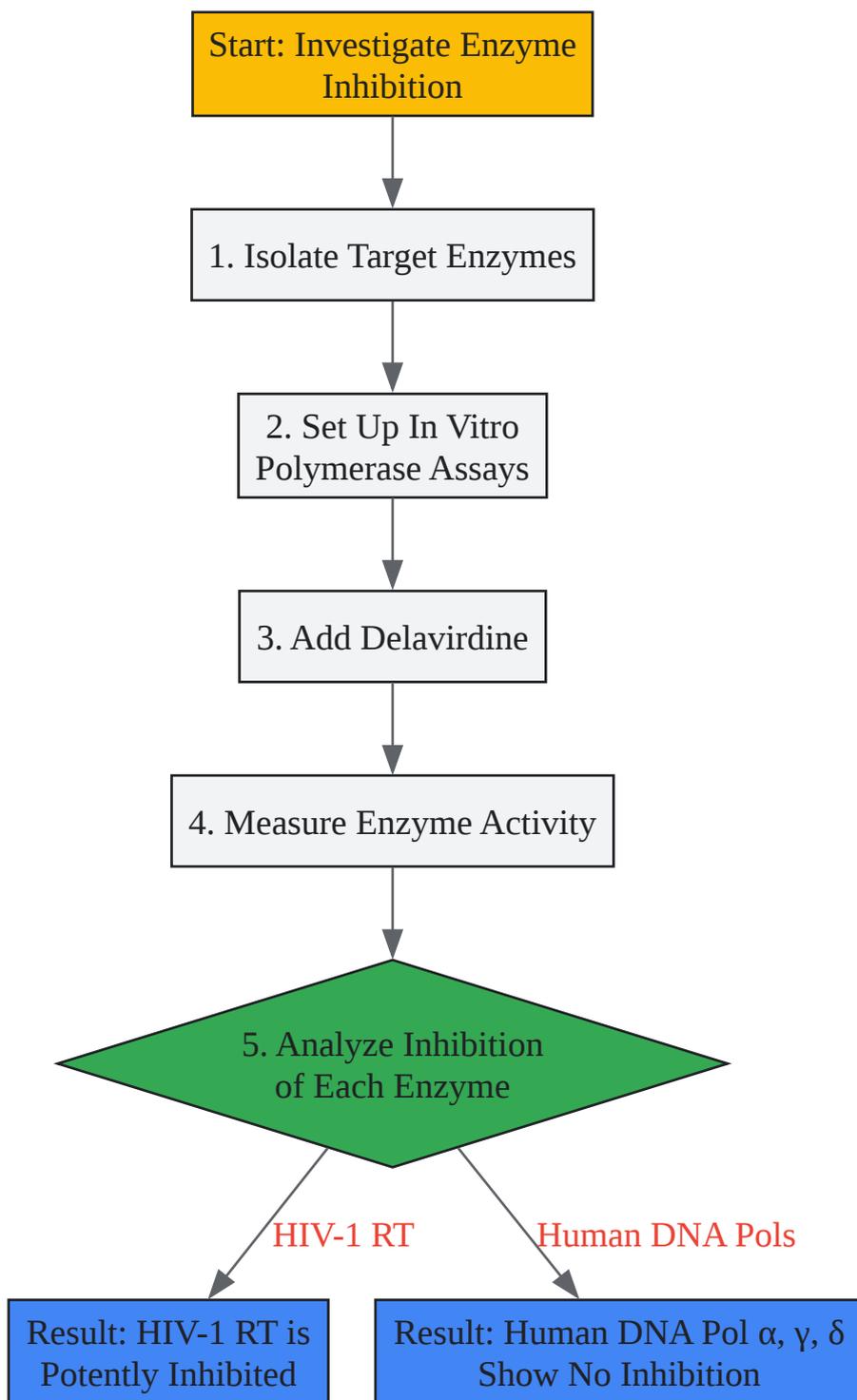
Target Enzyme / Virus	Inhibitory Activity of Delavirdine	Key Supporting Information
Human DNA Polymerase $\gamma$	No inhibition [4]	Contributes to its specificity and low cellular toxicity.
Human DNA Polymerase $\delta$	No inhibition [4]	Contributes to its specificity and low cellular toxicity.
HIV-2 Reverse Transcriptase	Not inhibited [3] [5] [4]	Activity is highly specific to HIV-1 [3].
HIV-1 Group O isolates	May not be inhibited [4]	Activity can vary with highly divergent viral strains [4].

## Experimental Evidence and Protocols

The conclusion that delavirdine does not inhibit human DNA polymerases is supported by specific experimental evidence:

- **In Vitro Enzyme Assays:** The selectivity data is typically generated through **in vitro enzyme activity assays** [4]. These experiments involve isolating the HIV-1 RT and human DNA polymerases ( $\alpha$ ,  $\gamma$ ,  $\delta$ ) and measuring their catalytic activity in the presence of delavirdine.
- **Key Findings:** Experimental results confirm that delavirdine does not compete with the natural nucleotides (deoxynucleoside triphosphates) for the active site of human DNA polymerases. Furthermore, it demonstrates no significant inhibitory effect on these human enzymes at concentrations that effectively suppress HIV-1 RT [3] [4].

The following diagram illustrates the established experimental workflow used to determine this selectivity:



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## References

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